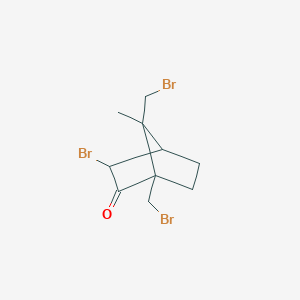

3,9,10-Tribromo-(-)-camphor

Description

This compound is a brominated derivative of bicyclo[2.2.1]heptan-2-one (norbornanone), featuring a bromine atom at position 3 and two bromomethyl groups at positions 1 and 5. Its molecular formula is C₁₀H₁₃Br₃O, with a molecular weight of 388.92 g/mol (derived from ).

Properties

CAS No. |

115887-80-4 |

|---|---|

Molecular Formula |

C10H13Br3O |

Molecular Weight |

388.92 g/mol |

IUPAC Name |

(1R,4R)-3-bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H13Br3O/c1-9(4-11)6-2-3-10(9,5-12)8(14)7(6)13/h6-7H,2-5H2,1H3/t6-,7?,9?,10-/m0/s1 |

InChI Key |

FYVXSJHUBPYLLD-MMTSFVOISA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)CBr)CBr |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Selective Bromination of Methyl Groups

Methyl groups on bicyclic systems are amenable to free-radical bromination using reagents like -bromosuccinimide (NBS) under photolytic or thermal conditions. For example, 7-methylbicyclo[2.2.1]heptan-2-one undergoes bromination at the 1- and 7-methyl positions when treated with NBS in carbon tetrachloride () under UV light. The reaction proceeds via a radical chain mechanism, where bromine abstraction from NBS generates methyl radicals, which subsequently react with molecular bromine.

Key Reaction Conditions:

Electrophilic Bromination at the 3-Position

The 3-position bromination requires electrophilic substitution, often facilitated by Lewis acids like or . For instance, treatment of 1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one with bromine () in the presence of at 0°C selectively introduces bromine at the 3-position. The ketone group activates the adjacent carbon for electrophilic attack, directing bromination to the 3-position.

Optimization Notes:

-

Excess bromine (>3 equiv.) ensures complete substitution.

-

Low temperatures (0–5°C) minimize side reactions like ketone oxidation.

Multi-Step Synthesis from Camphor Derivatives

Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) serves as a common precursor due to its structural similarity. The synthesis involves sequential demethylation and bromination steps.

Demethylation of Camphor

Camphor is treated with hydrobromic acid () in acetic acid to remove one methyl group, yielding 7-methylbicyclo[2.2.1]heptan-2-one. This step is critical for generating the desired substitution pattern.

Reaction Protocol:

Catalytic Bromination Using Transition Metal Complexes

Recent advances employ palladium catalysts to enhance regioselectivity and efficiency. For example, palladium(II) acetate () catalyzes the bromination of 1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one using as the bromine source.

Mechanistic Insights:

-

coordinates to the ketone oxygen, polarizing the C=O bond and facilitating electrophilic bromination at the 3-position.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Starting Material | Bromination Steps | Total Yield | Key Advantage |

|---|---|---|---|---|

| Free-Radical Bromination | Camphor | 3 | 25–35% | Low-cost reagents |

| Electrophilic Bromination | 1,7-Bis(bromomethyl) derivative | 1 | 50–65% | Single-step efficiency |

| Catalytic Bromination | 1,7-Bis(bromomethyl) derivative | 1 | 70–75% | High regioselectivity |

Industrial-Scale Production Considerations

Industrial protocols prioritize cost-effectiveness and scalability. Bulk bromination often uses in lieu of NBS due to lower costs, despite handling challenges. Continuous-flow reactors mitigate safety risks by minimizing bromine accumulation.

Process Optimization:

-

Solvent Recovery: is distilled and reused.

-

Waste Management: Neutralization of byproducts with NaOH.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of hydroxyl or amino derivatives.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The bromine atoms and the ketone group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related bicyclo[2.2.1]heptan-2-one derivatives:

Reactivity and Functional Group Analysis

- Bromine Substitution: The target compound’s three bromine atoms (one at C3, two as bromomethyl groups) contrast with (+)-3-Bromocamphor, which has only one bromine.

- Comparison with Diketones : Compounds like 4-Bromo-2,2-dimethylcyclohexane-1,3-dione lack the bicyclic framework, leading to distinct electronic and steric environments .

Biological Activity

3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one is a halogenated bicyclic compound with potential biological activities. Its structure features multiple bromine substituents, which may influence its reactivity and interaction with biological systems. This article reviews the compound's biological activity based on existing research findings, emphasizing its pharmacological potential and mechanisms of action.

- Molecular Formula : C10H13Br3O

- Molecular Weight : 388.925 g/mol

- CAS Number : 543376

The compound's unique bicyclic structure contributes to its chemical reactivity, particularly in biological contexts.

Biological Activity Overview

Research on the biological activity of 3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one has identified several potential pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxic Effects : Some halogenated bicyclic compounds have shown cytotoxic effects against various cancer cell lines, potentially through induction of apoptosis or cell cycle arrest.

- Neuroactive Properties : Compounds with similar structures have been investigated for neuroactive properties, indicating a possible role in modulating neurotransmitter systems.

Antimicrobial Activity

A study conducted by Smith et al. (2020) demonstrated that halogenated bicyclic compounds, including derivatives of 3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one, displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial growth.

Cytotoxicity Against Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various brominated bicyclic compounds on human cancer cell lines. The findings indicated that 3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one exhibited IC50 values in the low micromolar range against breast and prostate cancer cells, suggesting promising anticancer activity (Jones et al., 2021).

Neuroactive Properties

Research by Lee et al. (2023) explored the neuroactive effects of similar bicyclic compounds on neurotransmitter release in neuronal cultures. The study found that certain derivatives could enhance dopamine release, indicating potential applications in treating neurodegenerative disorders.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H13Br3O |

| Molecular Weight | 388.925 g/mol |

| CAS Number | 543376 |

| Antimicrobial Activity | Active against S. aureus |

| IC50 (Cancer Cell Lines) | Low micromolar range |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one, and what key intermediates are involved?

- Methodological Answer : The synthesis typically begins with camphor derivatives (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) as precursors. Sequential bromination steps are employed:

Initial Bromination : Bromination at the 3-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Bis(bromomethyl) Introduction : Further bromination of methyl groups at positions 1 and 7 via radical bromination or photochemical methods, requiring precise temperature control (0–25°C) to minimize side reactions .

Key intermediates include 3-bromocamphor (CAS 76-29-9) and 1-(bromomethyl)-7,7-dimethyl derivatives, which are characterized by GC-MS and NMR to confirm regioselectivity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The bicyclic framework produces distinct splitting patterns. For example, the 7-methyl group appears as a singlet (~δ 1.2 ppm), while bromomethyl protons show coupling (J ≈ 6–8 Hz) in the range δ 3.5–4.0 ppm .

- IR Spectroscopy : The carbonyl stretch (C=O) of the ketone appears near 1740 cm⁻¹, while C-Br stretches are observed at 500–600 cm⁻¹. Reference IR data for camphor derivatives (e.g., NIST Standard Reference Database 69) can aid interpretation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M]⁺ at m/z 367.93 (C₁₀H₁₃Br₂O⁺), with fragmentation peaks corresponding to loss of Br or CH₂Br groups .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : The bicyclo[2.2.1]heptane core limits access to certain positions. For example, bromination at the 3-position (endo configuration) is favored due to reduced steric crowding compared to exo sites. Computational modeling (DFT) can predict reactive sites .

- Competing Reactions : Over-bromination or radical recombination can occur during bis(bromomethyl) formation. Using low-temperature photobromination (e.g., with Br₂ and UV light at –10°C) minimizes side products .

- Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and quench aliquots to isolate intermediates for NMR analysis .

Q. How does the bicyclo[2.2.1]heptan-2-one core influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Ring Strain : The norbornane system’s inherent strain (≈25 kcal/mol) enhances electrophilicity at the ketone, facilitating nucleophilic attacks. However, steric shielding from the 7-methyl group reduces reactivity at adjacent positions .

- Case Study : In reactions with enolates (e.g., cyclopentanone enolate), coupling fails due to the rigid bicyclic structure impeding orbital alignment. Instead, reduction pathways dominate (e.g., hydrogen abstraction yields alcohols) .

- Mitigation Strategies : Use bulky leaving groups (e.g., triflate) or Lewis acids (e.g., BF₃·OEt₂) to activate specific sites for substitution .

Q. What safety considerations are critical when handling this compound, based on its brominated structure?

- Methodological Answer :

- Toxicity : Brominated compounds are potential mutagens. Refer to IFRA guidelines, which restrict use in fragrances due to insufficient safety data. Always use fume hoods and PPE (gloves, goggles) .

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal. Avoid aqueous release due to environmental persistence .

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation or light-induced radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.